1-(4-(2-oxopyrrolidin-1-yl)benzyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one
Descripción
1-(4-(2-Oxopyrrolidin-1-yl)benzyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one is a pyridin-2(1H)-one derivative characterized by two key structural motifs:
- A benzyl group substituted at the para position with a 2-oxopyrrolidin-1-yl moiety.
- A pyrrolidin-1-ylsulfonyl group at the 3-position of the pyridinone core.
The pyrrolidinone ring (2-oxopyrrolidin-1-yl) is a lactam structure known to enhance metabolic stability and modulate lipophilicity, while the pyrrolidine sulfonyl group may influence electronic properties and binding interactions with biological targets .
Propiedades
IUPAC Name |
1-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]-3-pyrrolidin-1-ylsulfonylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c24-19-6-4-14-23(19)17-9-7-16(8-10-17)15-21-11-3-5-18(20(21)25)28(26,27)22-12-1-2-13-22/h3,5,7-11H,1-2,4,6,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMDTFNUEKCYGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)N4CCCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 1-(4-(2-oxopyrrolidin-1-yl)benzyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one represents a novel class of organic compounds with potential therapeutic applications. Its unique structural features, including the pyrrolidine and sulfonamide moieties, suggest significant biological activity, particularly in anticancer and antimicrobial contexts. This article reviews the biological activities of this compound, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound's IUPAC name is 1-(4-(2-oxopyrrolidin-1-yl)benzyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one , and its molecular formula is . The structure includes:
- A pyridine ring.
- Two pyrrolidine groups.
- A sulfonamide functional group.
This structural complexity allows for diverse interactions with biological targets, potentially enhancing its therapeutic efficacy.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrrolidine compounds exhibit promising anticancer properties. For instance, research on similar 5-oxopyrrolidine derivatives indicated that these compounds can significantly reduce the viability of A549 human lung adenocarcinoma cells. The study utilized an MTT assay to assess cell viability post-treatment with various concentrations of these compounds, revealing structure-dependent anticancer activity. Notably, modifications to the phenyl ring enhanced the cytotoxic effects against cancer cells while maintaining lower toxicity towards non-cancerous cells .
Table 1: Anticancer Activity of Pyrrolidine Derivatives
| Compound | Viability (%) | IC50 (µM) | Notes |
|---|---|---|---|
| Control (Cisplatin) | 50% | 5 | Standard chemotherapeutic |
| Compound A | 64% | 10 | Enhanced activity with 4-chlorophenyl substitution |
| Compound B | 61% | 8 | Enhanced activity with 4-bromophenyl substitution |
| Compound C | 78% | 15 | Weak activity; carboxylic acid derivative |
Antimicrobial Activity
The antimicrobial potential of pyrrolidine derivatives has also been explored. Compounds structurally similar to the target compound were screened against multidrug-resistant pathogens such as Klebsiella pneumoniae and Staphylococcus aureus. The results indicated that certain substitutions on the pyrrolidine scaffold significantly improved antimicrobial efficacy, suggesting that this compound could serve as a lead for developing new antibiotics .
The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition. As a potential protease inhibitor, it may interact with specific enzymes critical for cancer cell proliferation and microbial survival. Binding to the active site of these enzymes prevents substrate catalysis, thereby disrupting essential biological processes such as viral replication and tumor growth.
Case Studies
A notable case study involved the synthesis and evaluation of a series of pyrrolidine derivatives for their anticancer properties. The study found that certain derivatives not only inhibited cancer cell growth but also exhibited selectivity towards cancerous cells over normal cells, highlighting their potential as targeted therapies . Another study focused on the antimicrobial properties of these compounds against resistant strains, demonstrating significant inhibitory effects that warrant further investigation into their clinical applications .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyridin-2(1H)-one Derivatives
Key Comparative Insights
Structural Flexibility and Target Specificity: The pyrrolidinone in the target compound contrasts with piperazine in MFD and SSRI derivatives, impacting solubility and target engagement. Piperazine analogs (e.g., MFD) exhibit antifibrotic activity via TGF-β pathway modulation, while SSRI derivatives prioritize 5-HT transporter binding .
Pharmacokinetic Profiles: MFD’s methylpiperazine-propylamino chain improves water solubility (logP ~2.1) and oral efficacy, whereas the target compound’s pyrrolidinone and sulfonyl groups may reduce metabolic clearance, extending half-life . Biphenyl-trifluoromethyl in A1216714 increases molecular weight (~520 Da) and lipophilicity, which could limit blood-brain barrier penetration compared to the target compound’s simpler benzyl-pyrrolidinone .
Therapeutic Potential: MFD’s success in diabetic nephropathy highlights pyridinone derivatives’ applicability in chronic fibrosis, suggesting the target compound could be optimized for similar pathways . The SSRI derivatives demonstrate that minor substitutions (e.g., piperazine vs. pyrrolidine) drastically shift activity from antifibrotic to neurological applications, emphasizing the scaffold’s versatility .
Contradictions and Limitations
- While MFD’s superior solubility and toxicity profile are well-documented, the target compound’s properties remain speculative due to absent experimental data .
- The pyrrolidin-1-ylsulfonyl group in the target compound and A1216714 lacks direct mechanistic studies, making it unclear whether this moiety enhances efficacy or introduces off-target effects .
Q & A
Q. What are the key steps in synthesizing 1-(4-(2-oxopyrrolidin-1-yl)benzyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one, and how can purity be ensured?
Methodological Answer: The synthesis involves multi-step reactions, including coupling of pyrrolidinone and sulfonylpyridinone moieties. A critical step is the use of chloranil (1.4 mmol) as an oxidizing agent in xylene under reflux for 25–30 hours, followed by purification via recrystallization from methanol . Key considerations:
- Reaction Monitoring: Use TLC or HPLC to track intermediate formation.
- Purification: Recrystallization or column chromatography to isolate the target compound.
- Purity Verification: Analytical techniques like NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm structural integrity and purity (e.g., HRMS data for related compounds show m/z values matching theoretical calculations) .
Q. How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, pyrrolidinone carbonyls typically resonate at ~170–175 ppm in ¹³C NMR .
- Infrared Spectroscopy (IR): Detect functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹ for pyrrolidinone) .
- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., C25H22N4O3 has a theoretical molecular weight of 426.47 g/mol; experimental HRMS should match within ±2 ppm) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and enantiomeric excess in derivatives?
Methodological Answer:
- Catalyst Screening: Use chiral catalysts (e.g., palladium complexes for Heck–Matsuda desymmetrization) to enhance enantioselectivity. For example, (R)-configured pyrrolidinones achieved 70–85% enantiomeric excess via optimized Heck–Matsuda protocols .
- Solvent and Temperature: Polar aprotic solvents (e.g., DMF) at 80–100°C improve reaction rates without degrading sensitive functional groups .
- Additives: Surfactants (e.g., cationic surfactants in ) stabilize intermediates in aqueous conditions.
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for analogs?
Methodological Answer:
- Comparative SAR Studies: Synthesize analogs with systematic substitutions (e.g., modifying benzyl or sulfonyl groups). For example, replacing 4-methoxyphenyl with 3-chlorophenyl (as in ) alters bioactivity.
- Computational Modeling: Density Functional Theory (DFT) predicts electronic effects of substituents on binding affinity.
- Biological Assay Triangulation: Validate SAR using orthogonal assays (e.g., enzyme inhibition vs. cell-based assays) to rule out assay-specific artifacts .
Q. How can stability and degradation pathways be assessed under physiological conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and photolytic conditions. Monitor degradation via HPLC-MS.
- Thermal Analysis: Thermogravimetric analysis (TGA) identifies decomposition temperatures (e.g., related pyrrolidinones degrade above 200°C) .
- Metabolic Stability: Liver microsome assays predict in vivo half-life .
Q. What methodologies evaluate potential biological targets for this compound?
Methodological Answer:
- Target Prediction: Use cheminformatics tools (e.g., SwissTargetPrediction) to hypothesize targets based on structural motifs (e.g., sulfonyl groups may target kinases).
- In Vitro Screening: High-throughput screening against kinase or GPCR panels. For example, pyridinone analogs in showed affinity for neuronal receptors.
- Crystallography: Co-crystallize with putative targets (e.g., kinases) to resolve binding modes .
Q. How can researchers address discrepancies in spectral data during characterization?
Methodological Answer:
- Cross-Validation: Compare NMR/IR data with structurally related compounds (e.g., ’s benzodiazol-pyrrolidinone vs. target compound).
- Isotopic Labeling: Use ¹⁵N or ¹³C-labeled precursors to resolve ambiguous peaks in complex spectra .
- Dynamic NMR: Analyze temperature-dependent spectra to identify conformational exchange processes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
